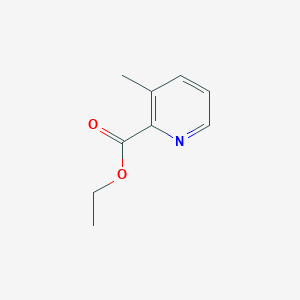

Ethyl 3-methylpyridine-2-carboxylate

Beschreibung

Structural Identification and IUPAC Nomenclature

This compound (CAS Number: 58997-10-7) is a pyridine derivative with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol. The IUPAC name this compound accurately describes its structure, though it is also known by several synonyms including ethyl 3-methylpicolinate, ethyl 3-methyl-2-pyridinecarboxylate, and 3-methyl-2-pyridinecarboxylic acid ethyl ester.

From a structural perspective, this compound consists of a pyridine ring with a methyl substituent at the 3-position and an ethyl carboxylate group at the 2-position. The structural identification can be further defined through various chemical identifiers, as outlined in Table 1.

Table 1: Chemical Identifiers of this compound

| Identifier Type | Value |

|---|---|

| CAS Number | 58997-10-7 |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| InChI | InChI=1S/C9H11NO2/c1-3-12-9(11)8-7(2)5-4-6-10-8/h4-6H,3H2,1-2H3 |

| InChIKey | VKKVFRWNHZHHQU-UHFFFAOYSA-N |

| SMILES | CCOC(=O)c1ncccc1C |

The physical properties of this compound contribute to its usefulness in various applications. It exists as a liquid at room temperature with a boiling point of approximately 258°C at 760 mmHg. The physical and chemical properties provide essential information for handling and utilizing this compound in laboratory and industrial settings.

Historical Development in Pyridine Ester Chemistry

The history of pyridine ester chemistry extends back to the mid-19th century, with significant developments that eventually led to the synthesis and characterization of compounds like this compound. The foundational work began with Thomas Anderson's discovery of pyridine in 1849, which he isolated from oil obtained through high-temperature heating of animal bones. Anderson named this compound "pyridine" derived from the Greek word "pyr" meaning fire, with the suffix "idine" indicating a cyclic compound containing nitrogen.

The structural elucidation of pyridine occurred decades after its discovery, with Wilhelm Körner (1869) and James Dewar (1871) proposing that pyridine's structure was derived from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. This structural understanding was crucial for the subsequent development of pyridine derivatives, including carboxylate esters.

A pivotal moment in pyridine chemistry occurred in 1881 when Arthur Rudolf Hantzsch described the first major synthesis of pyridine derivatives. The Hantzsch pyridine synthesis involves a multi-component reaction between an aldehyde, a β-keto ester, and a nitrogen donor to form dihydropyridines, which can be subsequently oxidized to pyridines. This synthetic approach created new pathways for producing various pyridine derivatives and laid the groundwork for future developments in pyridine ester chemistry.

The esterification of pyridine carboxylic acids represents another significant development in this field. Traditional methods involved reacting pyridine carboxylic acids with alcohols in the presence of an acid catalyst such as sulfuric acid. However, these early methods presented challenges, including the need for careful neutralization of the acid catalyst at low temperatures to prevent hydrolysis of the ester product, followed by multiple extraction steps using volatile solvents.

Improved esterification techniques emerged over time, as documented in patent literature from the mid-20th century. These advancements focused on developing more efficient catalytic systems and simplified purification procedures. One notable improvement involved the use of a specially prepared catalytic material that allowed for direct distillation of the ester product from the reaction mixture, eliminating the need for neutralization and solvent extraction steps. Such methodological improvements facilitated the production of various pyridine esters, including methyl-substituted derivatives like this compound.

Positional Isomerism in Methyl-Substituted Pyridine Carboxylates

Positional isomerism plays a significant role in the chemistry of methyl-substituted pyridine carboxylates, with the positioning of both the methyl group and the carboxylate functionality influencing the physical, chemical, and potential biological properties of these compounds. This compound represents one configuration within a family of isomeric compounds that differ in the position of the methyl substituent around the pyridine ring.

The primary positional isomers of this compound include compounds where the methyl group is located at the 4-, 5-, or 6-position of the pyridine ring, with the ethyl carboxylate remaining at the 2-position. Additionally, structural variations can occur when the positions of both the methyl and carboxylate groups are altered.

Table 2: Comparison of Methyl-Substituted Pyridine-2-Carboxylate Isomers

| Compound Name | CAS Number | Structure Variation | Physical Properties |

|---|---|---|---|

| This compound | 58997-10-7 | Methyl at 3-position | Boiling point: 258°C at 760 mmHg |

| Ethyl 4-methylpyridine-2-carboxylate | 58997-09-4 | Methyl at 4-position | GHS Classification: Warning, H315-H319 |

| Ethyl 5-methylpyridine-2-carboxylate | 55876-82-9 | Methyl at 5-position | GHS Classification: Warning, H332-H302-H312 |

| Ethyl 6-methylpyridine-2-carboxylate | 39640-51-2 | Methyl at 6-position | Boiling point: 122-126°C at 10 mmHg, Refractive index: n₂₀/D 1.5090 |

Each positional isomer possesses unique chemical reactivity patterns influenced by the electronic and steric effects of the methyl group position relative to the carboxylate functionality and the pyridine nitrogen. For instance, the proximity of the methyl group to the nitrogen atom or the carboxylate group can affect the basicity of the nitrogen and the reactivity of the ester group.

Beyond the positional isomerism of the methyl group, variations in the ester alkyl chain also contribute to the diversity of these compounds. For example, mthis compound (CAS: 59718-84-2) represents a related compound where the ethyl ester is replaced by a methyl ester while maintaining the same core structure with the methyl group at the 3-position. This compound exhibits distinct physical properties, including a boiling point of 73°C at 2 mmHg, a density of 1.121 g/mL at 25°C, and a refractive index (n₂₀/D) of 1.516.

The diverse family of methyl-substituted pyridine carboxylates demonstrates how subtle structural variations can influence the properties and potential applications of these compounds. Understanding these structure-property relationships is essential for selecting the appropriate isomer for specific synthetic pathways or applications in various fields of chemistry.

Eigenschaften

IUPAC Name |

ethyl 3-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-12-9(11)8-7(2)5-4-6-10-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKVFRWNHZHHQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482096 | |

| Record name | ethyl 3-methylpicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58997-10-7 | |

| Record name | Ethyl 3-methyl-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58997-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 3-methylpicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Esterification of 3-methylpyridine-2-carboxylic Acid

The most common and straightforward synthetic route to Ethyl 3-methylpyridine-2-carboxylate involves the esterification of 3-methylpyridine-2-carboxylic acid with ethanol. This reaction is typically catalyzed by strong acids such as sulfuric acid and conducted under reflux conditions to drive the reaction to completion.

- Reaction: 3-methylpyridine-2-carboxylic acid + ethanol → this compound + water

- Catalyst: Concentrated sulfuric acid or other strong acid catalysts

- Conditions: Reflux temperature of ethanol (approximately 78°C), typically several hours

- Work-up: Removal of water by azeotropic distillation or use of a Dean-Stark apparatus to shift equilibrium

- Yield: Generally high, depending on reaction time and catalyst concentration

This method is widely used in both laboratory and industrial settings due to its simplicity and efficiency. Industrial production often employs continuous flow systems to optimize reaction time and yield while maintaining consistent product quality.

Synthesis via Pyridine Derivatives and Functional Group Transformations

Alternative synthetic approaches involve the derivatization of pyridine compounds or functionalization of pyridine rings bearing suitable substituents.

Starting from 5-hydroxypyridine-2-carboxylic acid: Esterification with methanol yields the corresponding methyl ester, which can be further functionalized through alkylation reactions such as the Mitsunobu reaction, followed by hydrolysis and condensation steps to introduce various substituents.

Mitsunobu Reaction: This reaction enables the introduction of alkyl groups onto hydroxymethylpiperidine derivatives attached to the pyridine ring, facilitating the synthesis of complex analogs. The Mitsunobu reaction typically uses reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine under mild conditions.

Reductive Amination: Alkylation of amine intermediates with aryl aldehydes using reductive amination (e.g., sodium triacetoxyborohydride) allows the formation of diverse substituted esters and amides related to this compound derivatives.

These multi-step synthetic routes are more complex but allow for structural diversification necessary for pharmaceutical research and development.

Industrial Synthesis of 3-Methylpyridine (Precursor to this compound)

While this compound is typically prepared by esterification, its precursor 3-methylpyridine (3-picoline) is industrially synthesized through catalytic reactions involving formaldehyde, paracetaldehyde, ammonia, and acetic acid.

| Parameter | Range/Value |

|---|---|

| Reaction temperature | 260–300 °C |

| Molar ratio (formaldehyde:paracetaldehyde) | 0.7–1.4 Mol/Mol |

| Ammonia concentration | 10–20 wt% |

| Acetic acid concentration | 4–20 wt% |

| Paracetaldehyde concentration | 0.4–1.6 Mol/kg |

| Retention time | 10–30 min (continuous) |

| Reaction pressure | 30–130 bar |

- High-efficiency mixing reactors (continuous flow or batch)

- High-pressure pumps for reagent delivery

- Temperature and pressure control for optimal selectivity and yield

- 3-methylpyridine yield up to 64.6% based on formaldehyde

- Minor by-products like 3-ethylpyridine (~3.5%) formed under optimized conditions

This process is significant as it provides the key pyridine ring system for further functionalization into this compound.

Alternative Synthetic Improvements and Challenges

Coldwell et al. (2001) Approach: Attempts to improve ethoxycarboxylation yields at low temperatures (-78 °C) using 2-fluoro-6-pivaloylaminopyridine derivatives faced moderate yields (~44%) and required chromatographic purification, limiting scalability.

Purification Techniques: Acid hydrolysis followed by recrystallization from ethyl acetate has been used to isolate key intermediates in the synthesis of related pyridine carboxylates with good overall yields (~55%).

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield/Notes |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | 3-methylpyridine-2-carboxylic acid | Ethanol, sulfuric acid | Reflux (~78 °C), several hours | High yield, scalable industrially |

| Functionalization via Mitsunobu | 5-hydroxypyridine-2-carboxylic acid | DEAD, PPh3, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | 0 °C to RT, inert solvent (THF) | Multi-step, allows structural diversity |

| Industrial synthesis of 3-methylpyridine | Formaldehyde, paracetaldehyde, ammonia, acetic acid | Catalyst mixture (ammonia/acetic acid) | 260–300 °C, 30–130 bar, continuous flow | 64.6% yield for 3-methylpyridine |

| Low-temperature ethoxycarboxylation | 2-fluoro-6-pivaloylaminopyridine | Ethoxycarboxylation reagents | -78 °C, chromatographic purification | Moderate yield (~44%), less scalable |

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 3-methylpyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed:

Oxidation: 3-methylpyridine-2-carboxylic acid.

Reduction: 3-methylpyridine-2-ethanol.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 3-methylpyridine-2-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in:

- Building Blocks for Pharmaceuticals : It acts as a precursor for synthesizing biologically active compounds, including potential pharmaceuticals targeting specific enzymes or receptors .

- Ligands in Coordination Chemistry : The compound's ability to form coordination complexes makes it valuable in developing new catalysts and materials .

Medicinal Chemistry

Research indicates that this compound has potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties, suggesting its use in developing new antibiotics .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may lead to the development of treatments for diseases such as cancer and diabetes .

Material Science

The compound is also explored for its role in material science:

- Polymer Chemistry : this compound can be used as a monomer in polymerization reactions to create specialty polymers with unique properties .

- Nanomaterials : Its derivatives are being studied for applications in nanotechnology, particularly in creating functionalized nanoparticles for drug delivery systems .

Case Study 1: Synthesis of Antimicrobial Agents

A study conducted on the synthesis of novel antimicrobial agents highlighted the use of this compound as a precursor. The resulting compounds demonstrated significant activity against various bacterial strains, indicating its potential as a lead compound for drug development .

Case Study 2: Bioconversion Processes

Research involving bioconversion processes has shown that this compound can be transformed into hydroxylated derivatives using microbial cells. This biotransformation opens avenues for producing more complex molecules with enhanced biological activity .

Wirkmechanismus

The mechanism of action of ethyl 3-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of this compound and Analogues

Key Differences and Research Findings

Steric and Electronic Effects

- Methyl vs. Ethyl Esters: Mthis compound (CAS: 59718-84-2) has a lower molecular weight (151.16 vs.

- Halogen Substitutions : The bromomethyl derivative (CAS: 301666-61-5) exhibits higher reactivity due to the bromine atom, enabling cross-coupling reactions or further functionalization . In contrast, the fluorine-substituted analogue (Ethyl 3-fluoropyridine-2-carboxylate) introduces electron-withdrawing effects, which may stabilize negative charges in intermediates .

Thermodynamic and Stability Considerations

- Thieno-pyridine analogues (e.g., Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate) feature sulfur-containing fused rings, which confer distinct geometric parameters (e.g., S1–C7 bond: 1.207 Å) and enhanced thermal stability compared to pyridine esters .

Challenges and Limitations

- Limited Solubility Data: While this compound’s solubility is inferred from structural analogues (e.g., Ethyl 2-methyl-2-butenoate: 1289 mg/L ), empirical data for pyridine carboxylates remain sparse.

- Reactivity Trade-offs : Brominated derivatives, though reactive, may require stringent handling due to toxicity, whereas fluorinated compounds pose challenges in regioselective synthesis .

Biologische Aktivität

Ethyl 3-methylpyridine-2-carboxylate (CAS No. 58997-10-7) is an organic compound with the molecular formula C₉H₁₁NO₂. It belongs to the class of pyridine derivatives and is notable for its applications in various fields, including organic synthesis and pharmaceuticals. This compound exhibits significant biological activity, particularly in enzyme interactions and potential therapeutic effects.

This compound functions primarily as a ligand that interacts with specific molecular targets within biological systems. Its mechanism of action involves modulating the activity of enzymes or receptors, which can lead to various biological effects depending on the context of use .

Pharmacological Properties

The compound has been studied for its pharmacological properties, including:

- Antimicrobial Activity : this compound has shown potential antibacterial and antifungal properties. Research indicates that similar pyridine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

- Enzyme Interaction : The compound is utilized in studies examining enzyme interactions, particularly in metabolic pathways. Its structure allows it to act as a substrate or inhibitor in various biochemical reactions.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of this compound and related compounds:

- Antibacterial and Antifungal Studies : A study evaluated several pyridine derivatives, including this compound, for their antimicrobial efficacy. The results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains and moderate antifungal activity against Candida albicans and Fusarium oxysporum .

- Bioconversion Studies : Research on biotransformation using whole cell systems highlighted the capability of microorganisms to hydroxylate pyridine derivatives, suggesting potential pathways for metabolic activation of this compound .

Comparative Analysis

A comparison with similar compounds can provide insights into the unique biological activities associated with this compound:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| Ethyl 2-methylpyridine-3-carboxylate | Pyridine derivative | Antimicrobial properties |

| 3-Methylpyridine-2-carboxylic acid | Carboxylic acid derivative | Enzyme inhibition |

| Ethyl 4-methylpyridine-2-carboxylate | Pyridine derivative | Antifungal activity against specific pathogens |

Q & A

Q. What are the standard synthetic routes for Ethyl 3-methylpyridine-2-carboxylate, and what key reagents are involved?

this compound is synthesized via condensation reactions. A common method involves reacting o-hydroxypropanophenone with ethoxalyl chloride in pyridine, yielding the target compound after purification . Another route includes chlorination of the parent compound using chlorine gas in monochlorobenzene (MCB) with a catalyst, generating intermediates like ethyl 3-(dichloromethyl)pyridine-2-carboxylate . Key reagents include sodium ethoxide (for deprotonation), ethoxalyl chloride (for esterification), and chlorine gas (for halogenation). Reaction conditions (e.g., temperature, solvent choice) critically influence yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR, 1H/13C) is essential for confirming the substitution pattern and ester group presence. Mass spectrometry (e.g., ESI-MS) verifies molecular weight, as seen in related pyridine derivatives (e.g., m/z 285.1 in ). X-ray crystallography (via SHELX software) resolves absolute configuration and crystallographic parameters . For intermediates, monitoring by FT-IR and TGA can track functional group changes and thermal stability .

Advanced Questions

Q. How can structural analogs of this compound be systematically compared to predict reactivity?

A comparative analysis of pyridine derivatives (e.g., ethyl 2-methylpyridine-3-carboxylate vs. ethyl 6-methylpyridine-2-carboxylate) reveals that methyl group position alters steric and electronic properties. For example:

| Compound | Substitution Pattern | Key Reactivity Differences |

|---|---|---|

| This compound | 3-methyl, 2-carboxylate | Higher electrophilicity at C-4 due to ester electron-withdrawing effects |

| Ethyl 2,4-dimethylpyridine-3-carboxylate | 2,4-dimethyl | Increased steric hindrance reduces nucleophilic substitution rates |

| Such comparisons, guided by crystallographic and spectroscopic data, inform synthetic strategies . |

Q. What methodologies resolve contradictions in reaction outcomes during the synthesis of this compound derivatives?

Contradictory yields or by-products often arise from variable reaction conditions. For example:

- Chlorination Step : Excess chlorine gas may over-halogenate the compound, necessitating strict stoichiometric control .

- Cross-Coupling Reactions : Palladium catalysts (e.g., Pd(dppf)2Cl2) require inert atmospheres to prevent deactivation. Reproducibility is improved by using standardized glovebox protocols . Discrepancies in spectral data (e.g., NMR shifts) can be resolved by repeating experiments under controlled conditions and validating with computational models (e.g., density functional theory for predicting chemical shifts) .

Q. How can computational tools predict the biological activity of this compound derivatives?

Molecular docking and dynamics simulations assess binding affinities to target proteins (e.g., enzymes or receptors). For instance:

- Pharmacophore Modeling : Identifies critical hydrogen-bonding sites between the carboxylate group and active residues.

- ADMET Prediction : Tools like SwissADME evaluate solubility and metabolic stability, guided by PubChem-derived descriptors (e.g., InChI keys in ) . These methods prioritize derivatives for synthesis and reduce experimental trial-and-error .

Methodological Notes

- Synthetic Optimization : Use factorial design (e.g., 2^3 designs) to test variables like solvent polarity, catalyst loading, and temperature .

- Data Validation : Cross-reference crystallographic (SHELX-refined structures) and spectroscopic data to confirm compound identity .

- Safety Protocols : Consult safety data sheets (SDS) for handling chlorinated intermediates and pyridine-based solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.